

Thermodynamic Stability of Cesium Triiodide () Solid: An In-Depth Technical Guide

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Compound of Interest

Compound Name: cesium;triiodide

CAS No.: 20202-54-4

Cat. No.: B13817491

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Part 1: Executive Summary

Cesium triiodide (

) represents a classic example of a hypervalent polyhalide stabilized by a large, low-charge-density cation. While often encountered as a precursor in the synthesis of halide perovskites (e.g.,

) or as a model for iodine-release systems, its stability is governed by a delicate thermodynamic equilibrium between the solid lattice and the dissociation of elemental iodine ().

This guide provides a rigorous thermodynamic profile of

, detailing its enthalpy of formation, entropy, and decomposition kinetics. It further outlines validated experimental protocols for synthesis and stability testing, drawing parallels to solid-state stability profiling used in Active Pharmaceutical Ingredient (API) development.

Part 2: Physicochemical & Thermodynamic Profile

Fundamental Properties

is an ionic solid composed of

cations and linear

anions. The stability of the triiodide ion is heavily dependent on the counter-cation; the large ionic radius of Cesium (

) provides optimal lattice energy matching to stabilize the bulky

anion, a phenomenon explained by the Kapustinskii equation and soft-soft acid-base interactions.

Property	Value	Notes
Formula		Stoichiometric complex of CsI and
Crystal System	Orthorhombic	Space Group: Pnma (No.[1] 62)
Appearance	Dark brown/black crystals	Metallic luster; hygroscopic
Melting Point		Melts with simultaneous decomposition
Density		High density typical of heavy alkali halides

Thermodynamic Parameters

The thermodynamic stability of

is best understood through its formation from Cesium Iodide (

) and Iodine (

). The reaction is exothermic, indicating that

is thermodynamically stable relative to its components at room temperature, though it possesses a finite iodine dissociation pressure.

Formation Reaction:

Standard Thermodynamic Values (298 K):

Parameter	Symbol	Value (Approx.)	Source/Derivation
Enthalpy of Formation			Derived from Topol (1968) & Peake
Entropy			Lattice summation estimate
Gibbs Free Energy			Calculated from
Enthalpy of Complexation			Energy gain forming from

Critical Insight: The enthalpy of complexation (

) is relatively weak. This implies that while

is stable at ambient conditions, a moderate increase in temperature or reduction in pressure (vacuum) will drive the equilibrium to the left, releasing iodine vapor.

Part 3: Stability Mechanisms & Decomposition[1]

Decomposition Pathway

The primary instability mode of

is the loss of molecular iodine. This is not a chemical degradation of the ions but a shift in phase equilibrium driven by the vapor pressure of iodine.

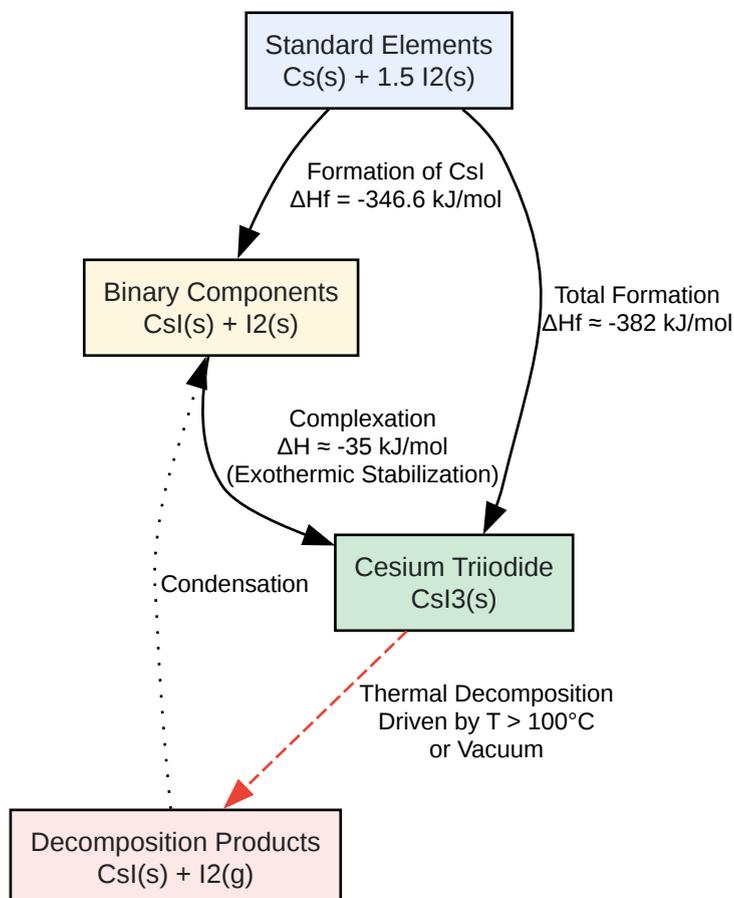
Equilibrium Equation:

This decomposition follows zero-order kinetics initially (surface evaporation) but can shift to diffusion-controlled kinetics (shrinking core model) as a layer of

forms on the crystal surface, impeding further iodine release.

Visualizing the Stability Logic

The following diagram illustrates the thermodynamic cycle stabilizing and the competing decomposition pathway.



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Figure 1: Thermodynamic cycle showing the formation and decomposition pathways of Cesium Triiodide.

Part 4: Experimental Protocols

For researchers and drug development professionals, verifying the solid-state stability of such compounds requires protocols analogous to API stress testing.

Protocol A: Synthesis of High-Purity

Goal: To produce phase-pure

for stability benchmarking.

- Stoichiometric Calculation: Weigh
of Cesium Iodide (
) (
) and
of Iodine (
) (
).
• Solvent Dissolution: Dissolve the
in
of warm water (
). Add the
to
of Ethanol (
).
• Complexation: Slowly add the
solution to the
solution with vigorous stirring. The solution will turn deep red/brown.
• Crystallization: Heat the mixture gently to

to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by refrigeration at

for 12 hours.

- Filtration & Drying: Filter the dark crystals using a sintered glass funnel. Crucial Step: Dry in a desiccator over

at room temperature. Do not use vacuum drying or heat, as this will induce iodine loss.

Protocol B: Stability Profiling via TGA (Thermogravimetric Analysis)

Goal: To determine the onset temperature of iodine dissociation.

- Instrument: TGA (e.g., TA Instruments Q500).
- Sample Prep: Place

of dry

crystals into an alumina pan.
- Method:
 - Equilibrate at

.
 - Ramp

to

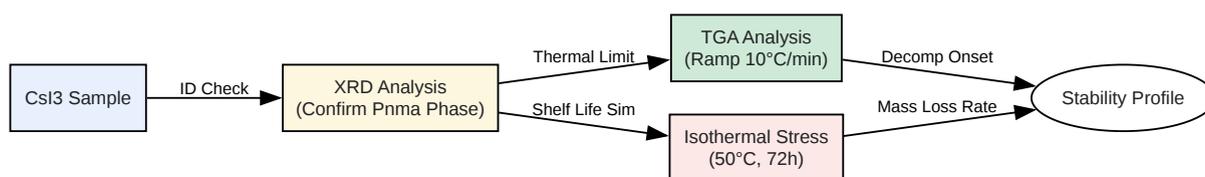
under flowing Nitrogen (

).
- Data Analysis:
 - Observe the first mass loss event.^[1] Theoretical mass loss for

is calculated as:

- o Pass Criteria: The TGA curve should show a stable plateau until , followed by a sharp single-step weight loss of .

Workflow Diagram: Stability Assessment



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Figure 2: Workflow for validating the solid-state stability of Cesium Triiodide.

Part 5: Implications for Applications Materials Science (Perovskites)

In the synthesis of

perovskite solar cells,

often forms as an intermediate or impurity. Its presence affects the stoichiometry of the final film.

- Recommendation: Precursors containing

must be handled in saturated iodine atmospheres to prevent reversion to

before reaction.[1]

Pharmaceutical Relevance

While

is not a drug, the polyiodide stabilization mechanism is directly relevant to:

- Povidone-Iodine (Betadine): Uses polymer complexation to stabilize

, reducing vapor pressure and toxicity.[1]

- Solid-State Stability: The kinetic analysis of

decomposition (Arrhenius plots of iodine loss) serves as an excellent training model for studying desolvation or volatile loss in pharmaceutical solvates.[1]

References

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